molecular formula C16H26F4O2 B14176121 Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate CAS No. 928247-74-9

Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate

Cat. No.: B14176121
CAS No.: 928247-74-9
M. Wt: 326.37 g/mol
InChI Key: RWTXIQVQFGORLM-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate is a chemical compound characterized by the presence of fluorine atoms, which impart unique properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate involves its interaction with molecular targets and pathways within a system. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to interact with specific enzymes or receptors. The exact mechanism can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The combination of fluorine atoms and the tridec-2-enoate backbone makes it particularly valuable in various research and industrial applications.

Properties

CAS No.

928247-74-9

Molecular Formula

C16H26F4O2

Molecular Weight

326.37 g/mol

IUPAC Name

ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate

InChI

InChI=1S/C16H26F4O2/c1-3-5-6-7-8-9-10-11-12-13(16(18,19)20)14(17)15(21)22-4-2/h3-12H2,1-2H3

InChI Key

RWTXIQVQFGORLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=C(C(=O)OCC)F)C(F)(F)F

Origin of Product

United States

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